molecular formula C18H26O3 B1325947 Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate CAS No. 898778-44-4

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate

Cat. No.: B1325947
CAS No.: 898778-44-4
M. Wt: 290.4 g/mol
InChI Key: CUCTUKWCZDAENM-UHFFFAOYSA-N
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Description

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-T-butylphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-T-butylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts such as ion-exchange resins can be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(4-T-butylphenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(4-T-butylphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the 4-T-butylphenyl group can affect the compound’s hydrophobicity and binding affinity to specific targets.

Comparison with Similar Compounds

Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-phenyl-6-oxohexanoate: Lacks the T-butyl group, resulting in different physical and chemical properties.

    Ethyl 6-(4-methylphenyl)-6-oxohexanoate: The presence of a methyl group instead of a T-butyl group affects the compound’s steric and electronic properties.

    Ethyl 6-(4-chlorophenyl)-6-oxohexanoate:

The uniqueness of this compound lies in the presence of the bulky T-butyl group, which can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-5-21-17(20)9-7-6-8-16(19)14-10-12-15(13-11-14)18(2,3)4/h10-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCTUKWCZDAENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645765
Record name Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-44-4
Record name Ethyl 4-(1,1-dimethylethyl)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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